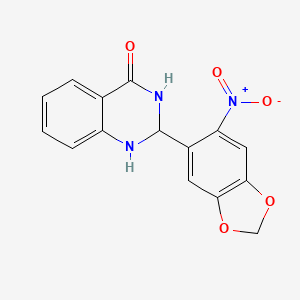
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one, is a derivative of quinazolin-4(3H)-one, a heterocyclic compound that has garnered attention due to its potential pharmacological properties. Quinazolinones are known for their diverse biological activities, including antiviral properties, as demonstrated by the novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized using microwave-assisted techniques .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One such method is the one-pot cascade synthesis, which involves the acceptorless dehydrogenative coupling of o-aminobenzamide with alcohols, catalyzed by a nickel(II) catalyst with a tetraaza macrocyclic ligand. This method is efficient and environmentally benign, producing a variety of substituted quinazolin-4(3H)-ones in high yields . Another approach is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides under microwave irradiation, which is a highly efficient diversified methodology .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core, such as the nitro group in the 6-position, can significantly influence the compound's electronic properties and reactivity .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For instance, the nitro group in the 6-position can participate in electrophilic substitution reactions, while the lactam moiety of the quinazolinone can engage in nucleophilic addition reactions. The synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines and related compounds illustrates the reactivity of these sites, where key intermediates such as N,N'-disubstituted amidines are formed by rearrangement, followed by intramolecular reactions to form new heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are crucial for their potential application in pharmaceuticals. The antiviral activity of these compounds, as well as their cytotoxicity, can be assessed through assays such as the neutral red uptake assay, which determines the virus-inhibitory concentrations and cytotoxicity concentration, providing a selectivity index that is indicative of the compound's therapeutic potential .
科学的研究の応用
Cytotoxicity and Anticancer Applications
Quinazoline derivatives have demonstrated significant cytotoxicity against cancer cell lines, making them potential candidates for anticancer drug development. The cytotoxic effects of quinazoline derivatives on human cancer cell lines, such as HeLa, indicate their potential as anticancer agents. These compounds act cytotoxically, inducing morphological changes and necrosis in tumor cells. The effectiveness of quinazoline derivatives, including those with nitro groups, has been highlighted in studies where specific derivatives showed potential as anticancer drugs based on National Cancer Institute (NCI) criteria (Ovádeková et al., 2005).
Synthetic Methodologies
Advancements in the synthesis of quinazoline derivatives have been pivotal. Novel methods for the synthesis of quinazolinone derivatives from nitro-compounds have been described, showcasing a general approach that facilitates access to these compounds. This includes the synthesis of thioxoquinazolinones and imidazoquinazolin-5-amines, indicating the versatility of quinazoline scaffolds in pharmaceutical chemistry (Dou et al., 2009).
Antibacterial and Antimalarial Activities
Quinazoline derivatives have also shown promising antibacterial and antimalarial effects. The synthesis and evaluation of novel thioxo-quinazolino[3,4-a]quinazolinones have been explored for their cytotoxicity against different cell lines, indicating their broader biological activities (Mohammadhosseini et al., 2017). Additionally, specific derivatives have been prepared and tested for their suppressive activity against Plasmodium berghei in mice, showcasing the antimalarial potential of quinazoline compounds (Elslager et al., 1978).
特性
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6,14,16H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIBLNKBKRTAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

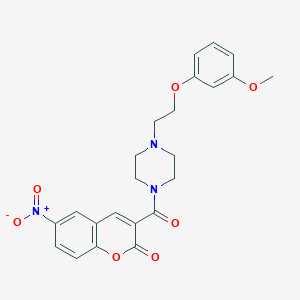

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
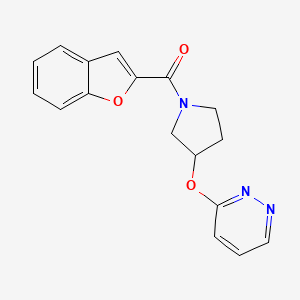
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

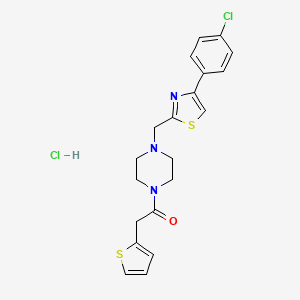
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
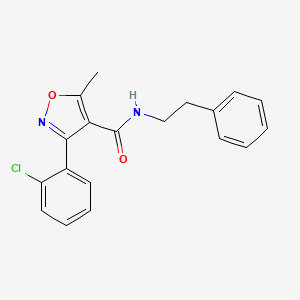

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)
